- Substituted nitrogen containing compounds as ROMK inhibitors and their preparation, World Intellectual Property Organization, , ,
Cas no 944902-13-0 (4-chloropyrimidine-2-carbaldehyde)

4-chloropyrimidine-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-2-pyrimidinecarboxaldehyde
- 2-Pyrimidinecarboxaldehyde,4-chloro-
- 4-Chloro-pyrimidine-2-carbaldehyde
- 4-chloropyrimidine-2-carbaldehyde
- 2-Pyrimidinecarboxaldehyde,4-chloro
- 4-Chloro-2-pyrimidinecarbaldehyde
- 4-Chloropyrimidine-2-carboxaldehyde
- QC-308
- 4-Chloro-2-pyrimidinecarboxaldehyde (ACI)
- SCHEMBL1128711
- MFCD09834760
- SY270157
- CS-0171517
- DTXSID20679858
- chloropyrimidinecarbaldehyde
- AB52774
- chloropyrimidine aldehyde
- PS-18267
- 4-CHLOROPYRIMIDINE-2-CARBALDEHYDE (CONTAINS 8% (4-CHLOROPYRIMIDIN-2-YL) METHANOL AND 4%(W/W) HEPTANE RESIDUAL SOLVENT)
- SMUCDOCTYSKXDR-UHFFFAOYSA-N
- AKOS006229525
- J-510319
- F19651
- 944902-13-0
- DB-079930
-
- MDL: MFCD09834760
- Inchi: 1S/C5H3ClN2O/c6-4-1-2-7-5(3-9)8-4/h1-3H
- InChI Key: SMUCDOCTYSKXDR-UHFFFAOYSA-N
- SMILES: O=CC1N=C(Cl)C=CN=1
Computed Properties
- Exact Mass: 141.99300
- Monoisotopic Mass: 141.9933904g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 109
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Tautomer Count: nothing
- Surface Charge: 0
- Topological Polar Surface Area: 42.8Ų
Experimental Properties
- Density: 1.432
- Boiling Point: 308 ºC
- Flash Point: 140 ºC
- PSA: 42.85000
- LogP: 0.94250
4-chloropyrimidine-2-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1357-100MG |
4-chloropyrimidine-2-carbaldehyde |
944902-13-0 | 97% | 100MG |
¥ 1,749.00 | 2023-04-12 | |
eNovation Chemicals LLC | D711026-100mg |
4-chloropyrimidine-2-carbaldehyde |
944902-13-0 | 97% | 100mg |
$325 | 2024-07-21 | |
eNovation Chemicals LLC | D711026-250MG |
4-chloropyrimidine-2-carbaldehyde |
944902-13-0 | 97% | 250mg |
$525 | 2024-07-21 | |
eNovation Chemicals LLC | D711026-500MG |
4-chloropyrimidine-2-carbaldehyde |
944902-13-0 | 97% | 500mg |
$875 | 2024-07-21 | |
Alichem | A039000680-1g |
4-Chloropyrimidine-2-carbaldehyde |
944902-13-0 | 98% | 1g |
$2125.46 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242157-100mg |
4-Chloropyrimidine-2-carbaldehyde |
944902-13-0 | 98+% | 100mg |
¥3516.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242157-500mg |
4-Chloropyrimidine-2-carbaldehyde |
944902-13-0 | 98+% | 500mg |
¥10946.00 | 2024-04-24 | |
eNovation Chemicals LLC | D711026-5G |
4-chloropyrimidine-2-carbaldehyde |
944902-13-0 | 97% | 5g |
$3940 | 2024-07-21 | |
eNovation Chemicals LLC | D711026-100mg |
4-chloropyrimidine-2-carbaldehyde |
944902-13-0 | 97% | 100mg |
$325 | 2025-02-19 | |
eNovation Chemicals LLC | D711026-250mg |
4-chloropyrimidine-2-carbaldehyde |
944902-13-0 | 97% | 250mg |
$525 | 2025-02-19 |
4-chloropyrimidine-2-carbaldehyde Production Method
Production Method 1
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
4-chloropyrimidine-2-carbaldehyde Raw materials
4-chloropyrimidine-2-carbaldehyde Preparation Products
4-chloropyrimidine-2-carbaldehyde Related Literature
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
Additional information on 4-chloropyrimidine-2-carbaldehyde
Recent Advances in the Application of 4-Chloropyrimidine-2-carbaldehyde (CAS: 944902-13-0) in Chemical Biology and Pharmaceutical Research
4-Chloropyrimidine-2-carbaldehyde (CAS: 944902-13-0) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in drug discovery and chemical biology. This compound, characterized by its reactive aldehyde and chloropyrimidine moieties, serves as a key building block for the synthesis of various biologically active molecules. Recent studies have highlighted its utility in the development of kinase inhibitors, antiviral agents, and other therapeutic candidates, making it a focal point in contemporary pharmaceutical research.
One of the most notable advancements involving 4-chloropyrimidine-2-carbaldehyde is its role in the synthesis of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the construction of pyrimidine-based scaffolds that selectively target tyrosine kinases implicated in cancer progression. The researchers employed a multi-step synthetic route, wherein 4-chloropyrimidine-2-carbaldehyde served as a critical intermediate for introducing functional diversity. The resulting compounds exhibited potent inhibitory activity against specific kinase isoforms, with IC50 values in the nanomolar range, underscoring the compound's value in medicinal chemistry.
In addition to its applications in oncology, 4-chloropyrimidine-2-carbaldehyde has shown promise in antiviral drug development. A recent preprint on bioRxiv detailed its incorporation into a series of nucleoside analogs designed to inhibit viral polymerases. The aldehyde group of the compound facilitated the formation of Schiff base intermediates, which were further elaborated into prodrugs with enhanced bioavailability. Preliminary in vitro assays revealed significant activity against RNA viruses, including SARS-CoV-2 and influenza, suggesting its potential as a platform for broad-spectrum antiviral agents.
Beyond therapeutic applications, 4-chloropyrimidine-2-carbaldehyde has also been explored in chemical biology for the design of activity-based probes (ABPs). A 2024 study in ACS Chemical Biology reported its use in creating covalent inhibitors for profiling enzyme activity in live cells. The electrophilic aldehyde group enabled selective labeling of active sites, providing insights into enzyme dynamics and off-target effects. This approach has been particularly valuable for studying cysteine proteases and other challenging targets, highlighting the compound's versatility as a tool for mechanistic investigations.
Despite these advancements, challenges remain in optimizing the synthetic protocols and stability of 4-chloropyrimidine-2-carbaldehyde-derived compounds. Recent efforts have focused on improving yield and purity through innovative catalytic methods, such as palladium-catalyzed cross-coupling reactions. Additionally, computational modeling has been employed to predict the reactivity and selectivity of derivatives, aiding in the rational design of next-generation therapeutics. As research continues, 4-chloropyrimidine-2-carbaldehyde is poised to play an increasingly prominent role in bridging chemical synthesis and biological discovery.
In conclusion, 4-chloropyrimidine-2-carbaldehyde (CAS: 944902-13-0) represents a cornerstone in modern chemical biology and pharmaceutical research. Its unique structural features enable diverse applications, from kinase inhibitors to antiviral agents and ABPs. Ongoing studies are expected to further elucidate its potential, paving the way for innovative therapeutic strategies and tools. Researchers are encouraged to explore its derivatives and novel synthetic routes to unlock new opportunities in drug development and beyond.
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